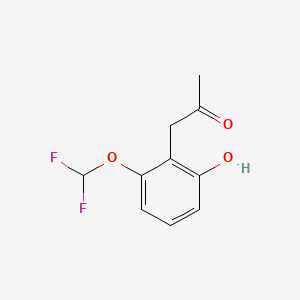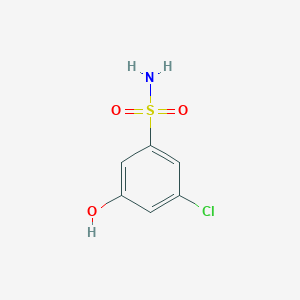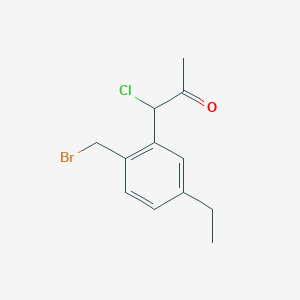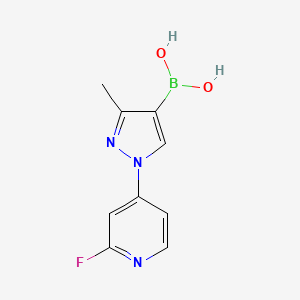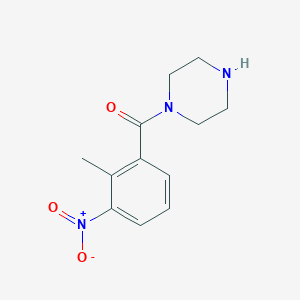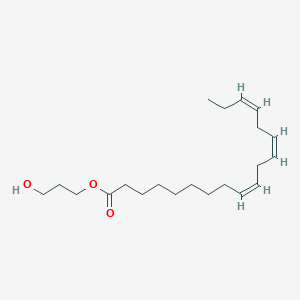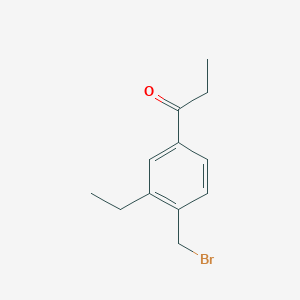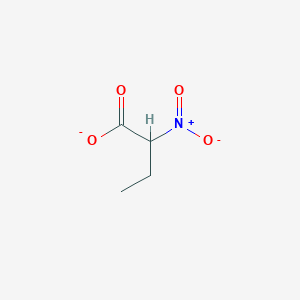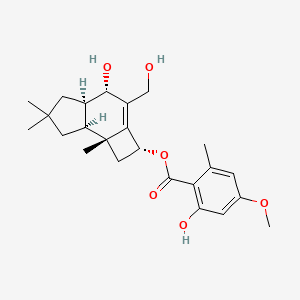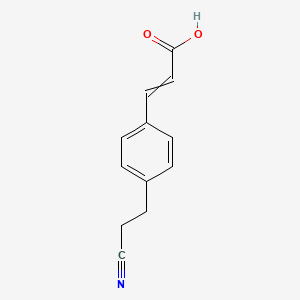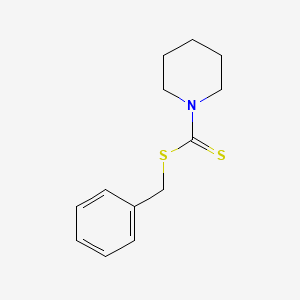
Benzyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl piperidine-1-carbodithioate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carbodithioate group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
Benzyl piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of benzyl piperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The compound may also disrupt biofilm formation, enhancing the efficacy of other antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Allyl piperidine-1-carbodithioate: Similar in structure but with an allyl group instead of a benzyl group.
Benzyl 1H-imidazole-1-carbodithioate: Contains an imidazole ring instead of a piperidine ring and has shown similar antimicrobial activity.
Uniqueness
Benzyl piperidine-1-carbodithioate is unique due to its specific combination of a piperidine ring and a benzyl carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit biofilm formation and enhance the efficacy of other antimicrobial agents sets it apart from similar compounds .
Properties
CAS No. |
10224-98-3 |
|---|---|
Molecular Formula |
C13H17NS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
benzyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C13H17NS2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
QSWDNWRSPHYBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)
